氯甲烷-13C

描述

Synthesis Analysis

The synthesis of chloromethane-13C can be inferred from general chloromethane synthesis methods, which involve the reaction of methanol with hydrogen chloride. Isotopically labeled chloromethane (^13CH_3Cl) can be synthesized through similar reactions using ^13C-labeled methanol or methane as starting materials. These methods enable the tracing of chloromethane's environmental fate and its interactions in chemical processes.

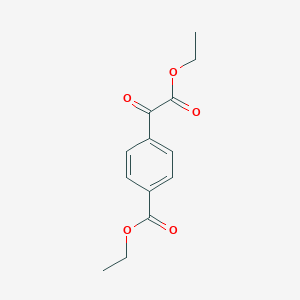

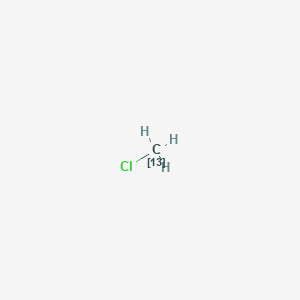

Molecular Structure Analysis

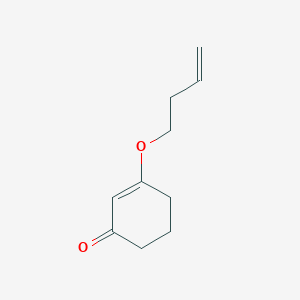

The molecular structure of chloromethane-13C is similar to that of its unlabeled counterpart, consisting of a single carbon atom bonded to three hydrogen atoms and one chlorine atom. The presence of the ^13C isotope does not significantly alter the molecular geometry but allows for detailed NMR spectroscopic studies due to the magnetic properties of ^13C. This facilitates insights into the microphase-separated structures of materials, as studied through solid-state ^13C NMR analyses for materials like polyurethane elastomers and liquid crystalline polyurethanes with different spacer lengths (Ishida et al., 1996; Ishida & Horii, 2002).

Chemical Reactions and Properties

Chloromethane-13C undergoes similar chemical reactions as its unlabeled counterpart, including nucleophilic substitution and elimination reactions. The ^13C label allows for the tracing of chloromethane's transformation in various chemical environments, contributing to understanding its reactivity and stability under different conditions. Studies on chloromethane degradation in soils and by microbial action highlight its environmental transformations and the role of specific microbes in its degradation pathways, using stable isotope and microbial diversity analyses to understand its fate in the environment (Jaeger et al., 2018; Kröber et al., 2021).

Physical Properties Analysis

The physical properties of chloromethane-13C, such as boiling point, vapor pressure, and solubility in water, are similar to those of the non-isotopically labeled compound. The ^13C labeling primarily impacts its use in spectroscopic studies, enabling the detailed investigation of interactions and dynamics in liquid states, as shown in studies of liquid structure in pure methylchloromethane compounds using x-ray diffraction and molecular dynamics computations (Rey et al., 2000).

科学研究应用

NMR Chemical Shifts in Organometallic Chemistry: 氯甲烷-13C NMR化学位移对于识别常见的有机化合物尤其是作为重要试剂或杂质存在于氘化有机溶剂中具有重要价值。这种应用在有机金属化学中对于准确的溶剂和试剂分析至关重要(Fulmer et al., 2010)。

大气科学和环境研究:

- 关于氯甲烷细菌降解的研究有助于完善氯甲烷全球大气收支模型,显著促进我们对环境过程的理解(Nadalig et al., 2013)。

- 植物释放的氯甲烷的同位素特征可以限制它们对大气负担的贡献,有助于环境监测和建模(Harper et al., 2003)。

分子光谱学: 推导13C氯甲烷同位素的基态分子参数以改善超精细常数的确定,提高分子光谱分析的准确性(Kania et al., 2008)。

微生物学和生物化学: 在Methylobacterium extorquens CM4中,氯甲烷的利用与甲醇的利用有所不同。pCMU01质粒驱动四氢叶酸介导的氯甲烷去卤化途径,突显了其在微生物代谢和生物降解过程中的作用(Roselli et al., 2013)。

大气化学和生态学:

- 氯甲烷在全球大气收支中的作用,特别是在各种生态系统中的生产和降解过程,是一个重要的研究领域。这项研究有助于理解氯甲烷对大气化学和气候变化的影响(Keppler et al., 2005)。

- 研究植物排放与氯甲烷微生物降解之间的相互作用,揭示了其生态和大气动态(Ul Haque et al., 2017)。

安全和危害

Chloromethane-13C is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer and may cause damage to organs (central nervous system, liver, kidneys) through prolonged or repeated exposure .

未来方向

The use of Chloromethane-13C in hyperpolarized 13C MRI presents fascinating new directions for research and applications with in vivo MR imaging and spectroscopy . It enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology .

属性

IUPAC Name |

chloro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583926 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethane-13C | |

CAS RN |

19961-13-8 | |

| Record name | Chloro(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19961-13-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)